molecular formula C18H21NO2 B15295318 N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine

N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine

Cat. No.: B15295318
M. Wt: 283.4 g/mol
InChI Key: QUBCXRBFHJCHDA-UHFFFAOYSA-N
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Description

N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine is a compound that features a benzoyloxy group attached to a benzeneethanamine structure with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine typically involves the oxidation of amines with benzoyl peroxide. This method is efficient for direct N–O bond formation without undesirable C–N bond formation. The reaction conditions often include a significant amount of water (BPO:water = 3:1) in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates like benzoyl peroxide.

Chemical Reactions Analysis

Types of Reactions

N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like benzoyl peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include N-oxides, hydroxylamines, and substituted benzeneethanamines. These products are often intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable N–O bonds without undesirable side reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

[methyl-(2-methyl-1-phenylpropan-2-yl)amino] benzoate

InChI

InChI=1S/C18H21NO2/c1-18(2,14-15-10-6-4-7-11-15)19(3)21-17(20)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

QUBCXRBFHJCHDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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